4-Methoxy-3-(trifluoromethyl)aniline hydrochloride
Overview
Description
4-Methoxy-3-(trifluoromethyl)aniline hydrochloride is a derivative of anisidine, featuring a trifluoromethyl group at the 3-position and a methoxy group at the 4-position on the benzene ring. This compound is commonly used as a building block in organic synthesis and serves as a precursor for various bicyclic heterocycles .
Mechanism of Action
Target of Action
4-Methoxy-3-(trifluoromethyl)aniline hydrochloride is a derivative of anisidine, with a trifluoromethyl substituent introduced at the 3-position . It is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions . The primary targets of this compound are the enzymes and proteins involved in these reactions.
Mode of Action
The compound interacts with its targets through the formation of covalent bonds, which can lead to changes in the structure and function of the target molecules . The presence of a methoxybenzene moiety and a trifluoromethyl group in the compound can influence its reactivity and interaction with the targets .
Biochemical Pathways
This compound is used for synthesizing substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles analogues . These synthesized compounds can affect various biochemical pathways, leading to downstream effects such as antitumor and antiviral activities .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role as a precursor for the synthesis of various heterocycles . These heterocycles have shown strong antitumor and antiviral activities, indicating the compound’s potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
4-Methoxy-3-(trifluoromethyl)aniline hydrochloride is a fluorinated anisidine building block that serves as a synthetic substrate in organic synthesis and a precursor for bicyclic heterocycles
Cellular Effects
Its derivatives have been shown to have strong antitumor and antiviral activities , suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to participate in amine/aniline-related reactions , which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-methoxyaniline with trifluoromethylating agents under controlled conditions
Industrial Production Methods
In industrial settings, the production of 4-Methoxy-3-(trifluoromethyl)aniline hydrochloride may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as quinolines, benzotriazoles, and benzimidazoles .
Scientific Research Applications
4-Methoxy-3-(trifluoromethyl)aniline hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Employed in the study of amine-related reactions and as a precursor for biologically active compounds.
Industry: Applied in the synthesis of materials and monomers for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(trifluoromethyl)benzenamine
- 4-Methoxy-3-(trifluoromethyl)benzaldehyde
- 4-Methoxy-3-(trifluoromethyl)benzoic acid
- 4-Methoxy-3-(trifluoromethyl)benzonitrile
Uniqueness
4-Methoxy-3-(trifluoromethyl)aniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and trifluoromethyl groups allows for versatile applications in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
4-methoxy-3-(trifluoromethyl)aniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-13-7-3-2-5(12)4-6(7)8(9,10)11;/h2-4H,12H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRLIJUUCIGFOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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